6-[(Propan-2-yl)amino]pyridazin-3(2H)-one
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Overview
Description
6-[(Propan-2-yl)amino]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production of pyridazinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazinone ring.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can lead to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various substituted pyridazinones, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antihypertensive, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to various therapeutic effects, such as antihypertensive and anti-inflammatory actions .
Comparison with Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Similar structure but with nitrogen atoms at different positions.
Pyrazine: Another diazine with nitrogen atoms at different positions.
Uniqueness: 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88259-80-7 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5(2)8-6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
XBZUWDHTNITCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NNC(=O)C=C1 |
Origin of Product |
United States |
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